molecular formula C10H11N3O2 B3131353 Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 35220-15-6

Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B3131353
CAS No.: 35220-15-6
M. Wt: 205.21 g/mol
InChI Key: PFXXKKHXIVKGMV-UHFFFAOYSA-N
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Description

Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate (CAS 35220-15-6) is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃O₂ and a molecular weight of 205.21 g/mol . Its structure features an imidazo[1,2-a]pyridine core substituted with an amino group at position 5 and an ethyl ester at position 3. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules targeting receptors or enzymes.

Properties

IUPAC Name

ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)7-6-12-9-5-3-4-8(11)13(7)9/h3-6H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXXKKHXIVKGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl glyoxylate in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitroimidazo[1,2-a]pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H11N3O2 and a molecular weight of 205.21300 g/mol . While specific applications of this exact compound are not detailed in the provided search results, the broader chemical class of imidazo[1,2-a]pyridine derivatives has notable applications, particularly in medicinal chemistry .

Imidazo[1,2-a]pyridine Derivatives and their applications:

  • Antitubercular Agents: Imidazo[1,2-a]pyridine analogs have demonstrated significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Several compounds within this class have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) and Mycobacterium bovis BCG, with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
  • Drug Development Inspiration: The imidazo[1,2-a]pyridine core is present in zolpidem (3 ), an FDA-approved drug used to treat insomnia. This has led researchers to explore and repurpose imidazo[1,2-a]pyridine derivatives for alternative therapeutic applications such as tuberculosis .
  • Peptic Ulcer Treatment: Imidazo[1,2-a]pyridine derivatives have been found useful in the treatment of peptic ulcer diseases .

Mechanism of Action

The mechanism of action of Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • The 5-amino substitution in the target compound distinguishes it from analogs with methyl, chloro, or unsubstituted cores. This group enhances nucleophilicity, enabling unique reactivity in further derivatization .
  • Positional isomerism (e.g., ester at position 2 vs. 3) significantly alters physicochemical properties and biological activity. For example, the 3-carboxylate derivatives generally exhibit higher metabolic stability compared to 2-carboxylates .

Reactivity Insights :

  • Chlorination: Ethyl 5-methyl derivatives react regioselectively with N-chlorosuccinimide (NCS) to yield chloromethyl or oxo derivatives, whereas the 5-amino group may direct electrophilic substitution to other positions .
  • Catalytic Effects: Zirconium(IV) chloride enhances MCR efficiency for 5-amino derivatives, enabling regiospecific product formation .

Physicochemical and Spectral Properties

Compound Melting Point (°C) IR (ν, cm⁻¹) Crystallographic Data (R-factor) References
Ethyl 4-methylthio-2-oxo-pyrano[2',3':4,5]imidazo[1,2-a]pyridine-3-carboxylate 172–175 1703 (C=O) R = 0.048, Rw = 0.039
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate 69 - -
This compound Not reported - -

Analysis :

  • Crystallographic studies of related compounds reveal planar imidazo[1,2-a]pyridine cores with hydrogen bonding involving amino or carbonyl groups .

Biological Activity

Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmaceutical research. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features an imidazo[1,2-a]pyridine core with an amino group at the 5-position and an ethyl ester at the 3-position. The synthesis typically involves cyclization reactions starting from 2-aminopyridine and ethyl glyoxylate in organic solvents like ethanol or acetonitrile under heating conditions. The molecular formula is C9H10N4O2C_9H_{10}N_4O_2.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of imidazo[1,2-a]pyridine derivatives. This compound has shown promising activity against various strains of Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. The minimum inhibitory concentration (MIC) values for related compounds in this class have been reported between 0.03 to 5.0 μM against Mtb H37Rv strain .

Anticancer Activity

The compound's anticancer properties have been investigated in various cancer cell lines. For instance, derivatives of imidazo[1,2-a]pyridines have demonstrated significant cytotoxic effects against HeLa and A549 cancer cells, with IC50 values indicating effective growth inhibition. A study found that compounds within this structural class exhibited GI50 values ranging from 3.79 to 12.50 µM against different cancer cell lines .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The amino group can form hydrogen bonds with target proteins or nucleic acids, potentially inhibiting key enzymes involved in metabolic pathways.
  • Receptor Binding : The compound may interact with specific receptors, modulating their activity and leading to downstream effects in cellular signaling pathways.
  • Metabolite Release : Hydrolysis of the ester moiety can release active metabolites that contribute to its pharmacological profile .

Table 1: Antimicrobial Activity Against Mtb Strains

Compound IDMIC (μM)Activity TypeReference
This compound≤1Anti-TB
Related Imidazo Derivative0.03 - 5.0Anti-TB
Other Analogues≤65Anti-TB

Table 2: Anticancer Activity Against Various Cell Lines

Compound IDCell LineIC50 (µM)Reference
This compoundHeLa<10
Derivative AA5493.79
Derivative BCAKI-I12.50

Future Perspectives

The ongoing research into this compound suggests a promising future for this compound as a lead structure in drug development. Its ability to inhibit both bacterial growth and cancer cell proliferation positions it as a candidate for further optimization and exploration in clinical settings.

Q & A

Q. What are the established synthetic routes for Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate?

The compound is synthesized via condensation reactions between 2-aminopyridine derivatives and ethyl esters of keto acids. For example:

  • Method A : Reaction of ethyl 3-oxopropanoate derivatives with 2-aminopyridine in acetonitrile, catalyzed by CBr₄, yielding imidazo[1,2-a]pyridine carboxylates. Characterization includes ¹H NMR (δ 1.43–9.31 ppm for substituents) and HRMS for confirmation .
  • Method B : Hydrolysis of pre-functionalized imidazo[1,2-a]pyridine esters (e.g., ethyl 2,6-dimethyl derivatives) using LiOH in ethanol, followed by condensation with cinnamamide hybrids via BOP-Cl and NEt₃ .
    Key considerations: Optimize solvent polarity and Lewis acid catalysts (e.g., CBr₄) to enhance regioselectivity at the C-3 position.

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.05–9.31 ppm) and ester groups (δ 1.43–4.42 ppm for CH₃/CH₂) to confirm substitution patterns .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 307.03034) to distinguish from byproducts .
  • IR Spectroscopy : Detect carbonyl stretches (~1693 cm⁻¹) for ester and amide functionalities .
  • HPLC : Monitor purity (>98%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can Friedel-Crafts acylation be optimized for functionalizing this compound?

  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane to acylate the C-3 position selectively. Avoid protic solvents to prevent hydrolysis of the ester group .
  • Reaction Monitoring : Track conversion via TLC (silica gel, ethyl acetate/hexane). Incomplete conversion (<95%) may require prolonged reaction times (24–48 h) or increased catalyst loading .
  • Purity Challenges : Remove acetylated byproducts via column chromatography (silica gel, gradient elution with 10–30% EtOAc in hexane) .

Q. How to resolve contradictions in reported biological activity data for imidazo[1,2-a]pyridine derivatives?

  • Case Study : HS-173 (a derivative) showed PI3Kα inhibition in pancreatic cancer (IC₅₀ = 0.43 µM) but varied efficacy in liver fibrosis models.
  • Experimental Variables :
    • Cell Line Specificity : Use isogenic cell lines (e.g., HepG2 vs. HSC-T6) to assess target engagement differences .
    • Solvent Effects : Dissolve compounds in DMSO:PBS (≤0.1% v/v) to avoid cytotoxicity artifacts .
    • Dose-Response Curves : Validate IC₅₀ values across ≥3 independent replicates to minimize batch variability .

Q. What strategies enhance the bioactivity of imidazo[1,2-a]pyridine hybrids?

  • Hybrid Design : Conjugate the carboxylate group with cinnamamide or sulfonamide moieties via BOP-Cl-mediated condensation. This improves PI3K binding affinity (e.g., HS-173’s Ki = 2.1 nM) .
  • Substitution Effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring to enhance metabolic stability .
  • In Vivo Optimization : Formulate derivatives in PEG400:DMSO:DPBS (4:5:1) for improved solubility during xenograft studies .

Q. How to address low yields in multi-step syntheses of imidazo[1,2-a]pyridine derivatives?

  • Step-Wise Analysis :
    • Condensation Step : Replace ethanol with acetonitrile to reduce side reactions (yield increased from 45% to 73% in Method A ).
    • Hydrolysis Step : Use LiOH/EtOH (1:1 v/v) at 50°C for 6 h to achieve >90% conversion of esters to carboxylic acids .
    • Workup Protocols : Extract products with ethyl acetate (3×) and dry over Na₂SO₄ to minimize losses .

Q. What computational methods support the design of imidazo[1,2-a]pyridine-based inhibitors?

  • Docking Studies : Use AutoDock Vina to model interactions with PI3Kα (PDB: 4L23). Focus on hydrogen bonding with Val851 and hydrophobic contacts with Trp780 .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity at the C-3 position .
  • MD Simulations : Assess stability of inhibitor-protein complexes over 100 ns trajectories (AMBER force field) .

Q. How to mitigate instability of this compound in aqueous media?

  • Storage : Store at –20°C in anhydrous DMSO (sealed under N₂). Avoid freeze-thaw cycles .
  • Buffering : Use phosphate buffers (pH 7.4) with 0.01% BSA to prevent aggregation in cell culture assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 5-aminoimidazo[1,2-a]pyridine-3-carboxylate

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